molecular formula C20H20N4O3S2 B11363246 Ethyl 2-(2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate

Ethyl 2-(2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B11363246
M. Wt: 428.5 g/mol
InChI Key: RLFUUDHDPRPMEY-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with various substituents. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

ETHYL 2-(2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis and protein function, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

ETHYL 2-(2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H20N4O3S2/c1-3-27-19(26)9-15-11-29-20(23-15)24-17(25)12-28-18-10-16(21-13(2)22-18)14-7-5-4-6-8-14/h4-8,10-11H,3,9,12H2,1-2H3,(H,23,24,25)

InChI Key

RLFUUDHDPRPMEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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